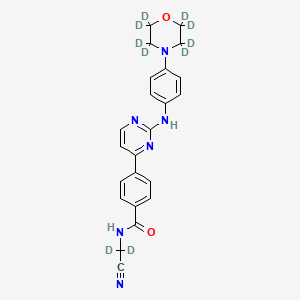
Plk1/brd4-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Plk1/brd4-IN-1 is a dual inhibitor targeting Polo-like kinase 1 (Plk1) and Bromodomain-containing protein 4 (Brd4). Polo-like kinase 1 is a serine/threonine-protein kinase that plays a crucial role in cell cycle regulation, while Bromodomain-containing protein 4 is involved in regulating gene expression by recognizing acetylated lysine residues on histone proteins. The dual inhibition of these proteins has shown potential in cancer therapy, particularly in targeting tumors with high expression of Plk1 and Brd4 .
准备方法
The synthesis of Plk1/brd4-IN-1 involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the coupling of a kinase inhibitor scaffold with a bromodomain-binding moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity . Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining the quality and consistency of the compound .
化学反应分析
Plk1/brd4-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified analogs with different functional groups .
科学研究应用
Plk1/brd4-IN-1 has a wide range of scientific research applications. In chemistry, it is used as a tool compound to study the inhibition of Plk1 and Brd4 and their roles in cellular processes. In biology, it is utilized to investigate the effects of dual inhibition on cell cycle regulation and gene expression. In medicine, this compound is being explored as a potential therapeutic agent for cancer treatment, particularly in tumors with high levels of Plk1 and Brd4 . Additionally, it has applications in industry for the development of new cancer therapies and drug discovery .
作用机制
Plk1/brd4-IN-1 exerts its effects by binding to the active sites of Polo-like kinase 1 and Bromodomain-containing protein 4. This binding inhibits the kinase activity of Plk1, leading to cell cycle arrest and apoptosis. Simultaneously, the inhibition of Brd4 disrupts the transcription of several proliferation-related oncogenes, further enhancing the anti-tumor effects . The molecular targets and pathways involved include the cell cycle regulation pathway and the gene expression regulation pathway .
相似化合物的比较
Plk1/brd4-IN-1 is unique in its dual inhibition of both Plk1 and Brd4. Similar compounds include BI-2536, which is a selective Plk1 inhibitor, and JQ1, which is a selective Brd4 inhibitor . The dual inhibition approach of this compound offers a synergistic effect, making it more effective in targeting tumors with high expression of both Plk1 and Brd4 compared to single-target inhibitors .
属性
分子式 |
C31H43N9O2 |
|---|---|
分子量 |
573.7 g/mol |
IUPAC 名称 |
4-[[(4R)-5-(cyclohexylmethyl)-4-ethyl-1-methyl-4H-[1,2,4]triazolo[4,3-f]pteridin-7-yl]amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C31H43N9O2/c1-5-25-29-37-36-20(2)40(29)26-18-32-31(35-28(26)39(25)19-21-9-7-6-8-10-21)34-24-12-11-22(17-27(24)42-4)30(41)33-23-13-15-38(3)16-14-23/h11-12,17-18,21,23,25H,5-10,13-16,19H2,1-4H3,(H,33,41)(H,32,34,35)/t25-/m1/s1 |
InChI 键 |
QUMCIHKVKQYNPA-RUZDIDTESA-N |
手性 SMILES |
CC[C@@H]1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C |
规范 SMILES |
CCC1C2=NN=C(N2C3=CN=C(N=C3N1CC4CCCCC4)NC5=C(C=C(C=C5)C(=O)NC6CCN(CC6)C)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


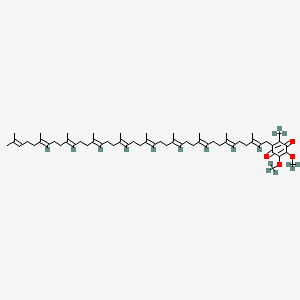
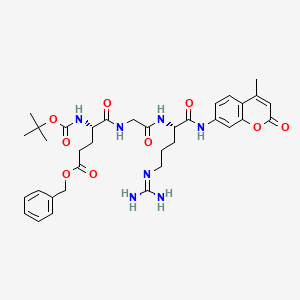

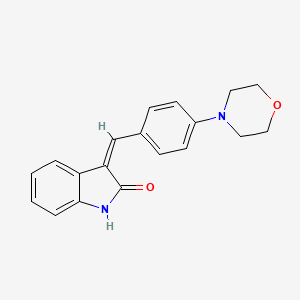
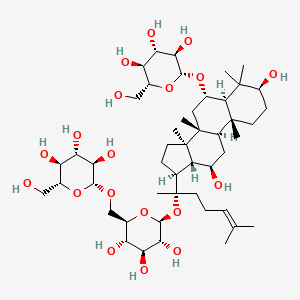

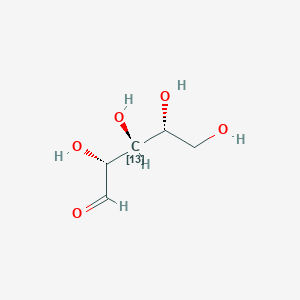

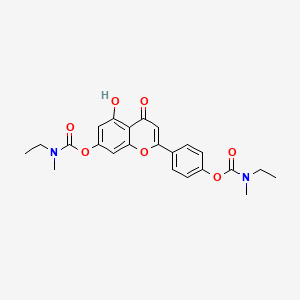
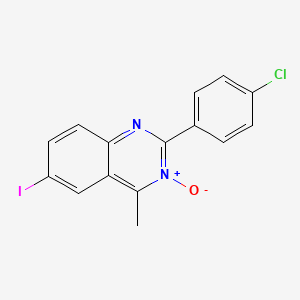
![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
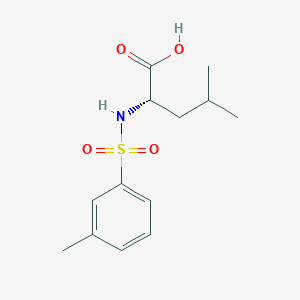
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
